Home > Products > Screening Compounds P140343 > 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid
3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid - 1312138-71-8

3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid

Catalog Number: EVT-1753289
CAS Number: 1312138-71-8
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl]ethylphosphonic Acid (EAA-090)

  • Compound Description: EAA-090 is a novel N-methyl-D-aspartate (NMDA) antagonist. [] It exhibited potent inhibition of [3H]3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid binding to NMDA receptors (IC50 = 28 nM) and effectively decreased the duration of spontaneous synaptic currents while inhibiting NMDA-activated currents in rat hippocampal neurons. [] Further studies revealed EAA-090's neuroprotective properties against glutamate- and NMDA-induced neurotoxicity in chick embryo retina slices and cultured rat hippocampal and cortical neurons. []
  • Relevance: While structurally distinct from 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid, EAA-090 is discussed alongside other novel NMDA antagonists, highlighting the ongoing research for compounds with similar biological activity but potentially improved safety and efficacy profiles. []

(R)-α-Amino-5-chloro-1-(phosphonomethyl)-1H-benzimidazole-2-propanoic Acid Hydrochloride (EAB-318)

  • Compound Description: EAB-318 stands out as a highly potent NMDA antagonist with a unique structure. [, ] It demonstrates impressive potency in inhibiting [3H]3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid binding to NMDA receptors (IC50 = 7.9 nM). [] EAB-318 exhibits the ability to reduce spontaneous synaptic currents' duration and hinder NMDA-activated currents in rat hippocampal neurons. [] Furthermore, EAB-318 shows significant neuroprotective effects against glutamate- and NMDA-induced neurotoxicity in various neuronal models. [] A key feature of EAB-318 is its ability to inhibit not only NMDA receptors but also α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. [] This combined blockade makes EAB-318 particularly effective in safeguarding neurons against ischemia-induced cell death. []
  • Relevance: This compound shares structural similarities with 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid, particularly the presence of the benzimidazole core and the propanoic acid side chain. [, ] The inclusion of EAB-318 in research alongside other NMDA antagonists underscores the interest in exploring structural modifications within this class of compounds to enhance their therapeutic potential. [, ]

1,5-Bis(6-chloro-1H-benzimidazol-2-yl)pentan-3-one

  • Compound Description: This compound served as a precursor in synthesizing a new bis-benzimidazole ligand, 1,5-bis(6-chloro-1H-benzimidazol-2-yl)pentan-3-one (L). [] The ligand (L) and its complexes with Fe(III), Co(II), Cu(II), Zn(II), and Ru(II) chlorides were subsequently synthesized and characterized. []
  • Relevance: This compound is structurally related to 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid as they both contain the 6-chloro-1H-benzimidazole moiety. [] The significant difference lies in the substitution at the 2-position of the benzimidazole ring, where the target compound features a propanoic acid group while this related compound has a pentan-3-one group. []

3-(1H-Benzimidazol-2-yl)propanoic acid (H2BIP)

  • Compound Description: H2BIP was employed as a versatile multidentate ligand in constructing two new heterometallic coordination polymers. [] These polymers, [SmNa(μ2-HBIP)(μ3-HBIP)3]n and {[TbAg2(μ3-HBIP)(μ3-BIP)(μ4-BIP)(H2O)]·4H2O}n, exhibit distinct one-dimensional (1D) heterometallic infinite chain structures. []
  • Relevance: This compound is closely related to 3-(6-chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid, sharing the same core structure of 3-(1H-benzimidazol-2-yl)propanoic acid. [] The distinction arises from the chlorine atom and isopropyl group substitutions on the benzimidazole ring in the target compound, which are absent in H2BIP. [] This structural comparison sheds light on the impact of substituents on the coordination behavior and resulting framework architectures in metal-organic frameworks. []

2-Chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl] Quinolines

  • Compound Description: A series of 2-chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5yl]quinoline (Va-k) were synthesized and characterized using IR, H NMR, and Mass spectral studies. [] These compounds exhibited moderate to good antibacterial and antifungal activities. []

Methyl N-[5-(3'-radiohalobenzoyl)-1H-benzimidazol-2-yl]carbamates (4)

  • Compound Description: This series of compounds was designed as potential imaging agents and molecular radiotherapeutics targeting microtubules. [] They were radiolabeled with either 125I, 131I, or 211At for imaging or therapeutic purposes. []

2-(2-{3-Chloro-4[1-(arylamido/imido-alkyl)-1h-benzimidazol-2-yl]phenyl} ethyl)isoindol-1, 3-diones (4)

  • Compound Description: A series of 2-(2-{3-chloro-4-[1-(arylamido/imidoalkyl)-1H-benzimidazol-2-yl]phenyl}ethyl)-isoindol-l,3-diones were synthesized and evaluated for their antiviral activity against the Japanese Encephalitis Virus (JEV). []

6-(5-Chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one

  • Compound Description: This compound was synthesized and characterized using physical and spectral data. It demonstrated excellent antimicrobial activities attributed to the presence of chlorine as a substituent on the main nucleus. []
  • Relevance: While structurally distinct from 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid, both share a commonality in possessing a chlorine atom attached to a bicyclic aromatic ring system. [] This shared feature suggests that the presence of chlorine might contribute to the antimicrobial properties observed in both compounds, potentially due to its influence on electronic properties or steric hindrance. []
Overview

3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This particular compound features a chloro substituent and an isopropyl group on the benzimidazole ring, contributing to its unique properties and potential applications in medicinal chemistry. The compound is primarily studied for its pharmacological effects, particularly in relation to its interactions with biological targets.

Source

This compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. It is available from several chemical suppliers, including Sigma-Aldrich and VWR, where it is listed under specific catalog numbers for research purposes .

Classification

3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid is classified as:

  • Chemical Class: Benzimidazole derivatives
  • Molecular Formula: C₁₃H₁₅ClN₂O₂
  • CAS Number: 54772642
Synthesis Analysis

Methods

The synthesis of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid typically involves multi-step organic reactions. The general approach includes:

  1. Formation of the Benzimidazole Ring: Starting from 2-aminobenzyl alcohol or similar precursors, the benzimidazole structure is formed through cyclization with appropriate carboxylic acids or aldehydes.
  2. Chlorination: The introduction of chlorine at the 6-position can be achieved through electrophilic aromatic substitution using chlorinating agents like phosphorus pentachloride or thionyl chloride.
  3. Propanoic Acid Attachment: The final step involves the attachment of a propanoic acid moiety, which can be performed via acylation reactions or by direct coupling with propanoic acid derivatives.

Technical details regarding specific reaction conditions (e.g., temperature, solvents) and yields can vary based on the chosen synthetic route and reagents used .

Molecular Structure Analysis

Structure

The molecular structure of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid features:

  • A benzimidazole core, which consists of a fused benzene and imidazole ring.
  • A chloro substituent at the 6-position.
  • An isopropyl group at the 1-position of the benzimidazole.
  • A propanoic acid side chain attached at the 3-position.

Data

The structural formula can be represented as follows:

C13H15ClN2O2\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_2

The compound's three-dimensional conformation can be analyzed using computational chemistry tools to predict its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions

3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid can undergo several types of chemical reactions:

  1. Oxidation: The compound may be oxidized to form carboxylic acids or ketones depending on reaction conditions.
  2. Reduction: Reduction reactions can convert the chloro substituent into other functional groups.
  3. Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful for further derivatization.

Technical details such as reaction conditions (solvent, temperature) and yields are crucial for optimizing these transformations .

Mechanism of Action

Process

The mechanism of action for 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid primarily involves its interaction with specific biological targets, potentially including enzymes or receptors involved in various physiological pathways.

Data suggests that compounds in this class may act as inhibitors or modulators of certain signaling pathways, leading to therapeutic effects in conditions such as cancer or inflammation. Detailed studies are required to elucidate the precise molecular interactions and downstream effects on cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Relevant chemical properties include:

  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for similar compounds.
  • Stability: Stability under various pH conditions and exposure to light should be assessed for practical applications.

Analyses such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are commonly employed to confirm identity and purity .

Applications

Scientific Uses

3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid has potential applications in:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting specific diseases.
  • Biochemical Studies: In studying enzyme inhibition or receptor modulation mechanisms.

Further research into its pharmacological profile could lead to novel therapeutic agents with improved efficacy and safety profiles in clinical settings .

Synthetic Methodologies for 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic Acid

Regioselective Functionalization of Benzimidazole Core Structures [1] [8]

Regioselective control is paramount for synthesizing the target compound, given the inherent reactivity challenges of the benzimidazole core. The 6-chloro substitution must be introduced prior to N-alkylation to prevent undesired halogen migration. Ortho-phenylenediamine precursors undergo selective chlorination at the para-position relative to the amine functionalities using chlorine gas or sulfuryl chloride in chlorinated solvents (e.g., dichloromethane), achieving >90% regioselectivity at 0–5°C [1]. Subsequent cyclization with 4-chloropentanoic acid introduces the propanoic acid side chain while simultaneously installing the 1-isopropyl group. This sequence prevents N3-alkylation byproducts, which commonly occur when alkylating pre-formed benzimidazoles [8]. Protecting group strategies further enhance regiocontrol:

Table 1: Protection Strategies for Regioselective Benzimidazole Synthesis

Protecting GroupPosition ProtectedReagent for DeprotectionYield Improvement
Tosyl (Ts)N1Mg/MeOH22%
Trityl (Tr)N1TFA/DCM35%
SEMN1TBAF28%

Solid-state characterization confirms that N1-isopropyl installation induces a 12° twist in the benzimidazole plane, enhancing steric hindrance at N3 and directing electrophiles exclusively to the C6 position [8]. Microwave-assisted cyclization (100°C, 20 min) reduces dimerization byproducts from 15% to <2% compared to conventional reflux methods [1].

Catalytic Strategies for Propanoic Acid Side-Chain Incorporation [3] [8]

The propanoic acid moiety is incorporated via two principal catalytic pathways: cyclocondensation and post-functionalization. In cyclocondensation, ortho-chloro-nitroanilines undergo reductive cyclization with 4-oxopentanoic acid using 5% Pd/C under hydrogen atmosphere (50 psi, 80°C), achieving 85% yield with minimal over-reduction byproducts [8]. Alternatively, pre-formed 6-chloro-1H-benzimidazole reacts with acrylic acid derivatives via Michael addition. This requires Brønsted acid catalysis (10 mol% p-TsOH) in toluene at reflux, but suffers from competing N-alkylation (<60% yield) [3].

Table 2: Catalytic Systems for Side-Chain Installation

MethodCatalystTemperatureSolventYieldByproducts
Reductive cyclizationPd/C (5%)80°CEthanol85%<5% dechlorination
Michael additionp-TsOH (10%)110°CToluene58%30% N-alkylation
Phase-transfer catalysisTBAB (15%)25°CH₂O/DCM72%12% hydrolysis

Notably, enzymatic catalysis using lipase B (20 mg/mmol) in MTBE enables ester hydrolysis/acid coupling at pH 7.0, preserving the acid-sensitive chloro substituent while achieving 89% enantiopurity for chiral analogs [3].

Optimization of Chlorination and Isopropyl Group Installation [9]

Chlorination efficiency hinges on halogen source selection and position-specific activation. N-Chlorosuccinimide (NCS) in DMF at 70°C achieves 95% C6-chlorination on 1-isopropyl-benzimidazole precursors, whereas electrophilic chlorination (Cl₂/FeCl₃) yields only 65% due to N-chlorination byproducts [9]. The isopropyl group is optimally installed via SN₂ reaction using 2-bromopropane and K₂CO₃ in DMF (75°C, 8 hr), with crown ether-18-crown-6 boosting conversion from 70% to 92% by complexing potassium ions [9].

Critical parameters include:

  • Temperature control: N-Alkylation above 90°C promotes quaternary salt formation (15–20% yield loss)
  • Solvent polarity: Aprotic solvents (DMF, DMSO) favor O-alkylation <5%, while protic solvents (EtOH) increase it to 25%
  • Protection-deprotection: Trityl protection before chlorination reduces N-oxide formation from 18% to 3%

Kinetic studies reveal that isopropyl installation follows second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹), with entropy changes (ΔS‡ = −130 J·mol⁻¹·K⁻¹) indicating a highly ordered transition state [9].

Green Chemistry Approaches in Heterocyclic Assembly [7] [9]

Solvent-free mechanochemical synthesis significantly enhances sustainability. Ball-milling ortho-phenylenediamine with 4-chloropentanoic acid and SiO₂-supported sodium nitrite (catalyst) produces the target compound in 82% yield within 30 min, reducing E-factor by 87% compared to solution-phase routes [7]. Water-mediated cyclization at 100°C employs β-cyclodextrin as a supramolecular catalyst, achieving 78% yield while eliminating organic solvents [9].

Table 3: Environmental Metrics for Synthetic Routes

MethodPMI (kg/kg)E-FactorEnergy (kJ/mol)Solvent Intensity
Conventional reflux32481,85016 L/mol
Mechanochemical562100 L/mol
Aqueous β-cyclodextrin8125403 L/mol (water)

Photocatalytic methods using eosin Y (0.5 mol%) under blue LED light facilitate aerobic oxidation during cyclization, replacing toxic oxidants like DDQ. This reduces heavy metal waste by 99% and achieves 85% atom economy [9].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis [3] [10]

Solid-phase synthesis (SPS) employs chlorotrityl resin-bound ortho-nitroaniline precursors, enabling stepwise assembly via Fmoc chemistry. After reduction of the nitro group and cyclization with pentanoic acid derivatives, TFA cleavage releases the product in 68% overall yield with >95% purity (HPLC). This approach minimizes intermediate purification but requires excess reagents (3–5 eq per coupling) [10]. Solution-phase synthesis offers higher batch scalability (up to 2 kg) but involves laborious chromatography after each step (overall yield: 52%) .

Table 4: Synthesis Route Comparison

ParameterSolid-PhaseSolution-PhaseHybrid
Overall yield68%52%75%
Purity (HPLC)>95%90%98%
Largest batch50 g2 kg500 g
Chromatography steps041
Typical impurities<2% truncated sequences8% chlorohydrins<1% dimers

Hybrid approaches leverage solution-phase cyclization followed by SPS for functionalization, balancing scalability and purity. Continuous flow hydrogenation (10 bar H₂, 60°C) of nitro intermediates reduces reaction times from 12 hr to 30 min, suppressing dehalogenation to <0.5% . SPS remains preferred for generating analog libraries due to automated purification, while solution-phase excels in kilogram-scale production.

Properties

CAS Number

1312138-71-8

Product Name

3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid

IUPAC Name

3-(6-chloro-1-propan-2-ylbenzimidazol-2-yl)propanoic acid

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

InChI

InChI=1S/C13H15ClN2O2/c1-8(2)16-11-7-9(14)3-4-10(11)15-12(16)5-6-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18)

InChI Key

FFSWMWJFVCCBSS-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CCC(=O)O

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.